molecular formula C7H7ClO2S B108042 3-methylbenzenesulfonyl Chloride CAS No. 1899-93-0

3-methylbenzenesulfonyl Chloride

Cat. No. B108042
CAS RN: 1899-93-0
M. Wt: 190.65 g/mol
InChI Key: KFPMLWUKHQMEBU-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonyl chloride is a chemical compound that is closely related to various benzenesulfonyl chloride derivatives. While the specific compound is not directly discussed in the provided papers, these papers do provide insights into similar sulfonyl chloride compounds, their synthesis, molecular structure, and chemical properties. These compounds are typically used as intermediates in the synthesis of more complex organic molecules and have applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 3-formylbenzenesulfonyl chloride derivatives, involves the conversion of corresponding benzaldehydes through a two-stage reaction in the presence of Na2SO4 . Similarly, the synthesis of ynamide compounds like bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide involves characterizations such as single crystal X-ray diffraction and NMR . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as X-ray crystallography, NMR, and computational methods. For instance, the crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide shows a twisted conformation with axial chirality . The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, revealing their organization as molecular crystals .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl chlorides is diverse. For example, 3-amido-4-methylbenzenesulfonyl chloride can be converted into various derivatives such as phenylhydrazide, hydrazide, hydrazones, and a sulfonylpyrazole . Reactions of benzene- and p-methylbenzenesulfonyl-1,3-butadienes with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes have been studied, leading to the formation of aryl-substituted chlorobutenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various spectroscopic and thermal analysis techniques. The ynamide compound mentioned earlier exhibits specific optical and electrochemical properties, with determined HOMO/LUMO energy levels and thermal behavior indicative of solid-state polymerization . The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into its molecular geometry and intermolecular interactions .

Scientific Research Applications

  • Antibacterial Agents :

    • 3-methylbenzenesulfonyl Chloride is used in synthesizing sulfonamides with antibacterial properties. For instance, it has been involved in the preparation of potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
  • Chemical Kinetics and Solvation Effects :

    • Studies on the hydrolysis of 2-methylbenzenesulfonyl Chloride in different solvent mixtures have provided insights into the solvation effects and kinetic parameters in chemical reactions (Ivanov et al., 2004).
  • Derivative Synthesis :

    • It is used in the synthesis of various derivatives such as phenylhydrazides, hydrazides, and hydrazones, which are studied for their spectral characteristics and chemical behavior (Cremlyn et al., 1980).
  • Synthesis of Organic Dyes :

    • The compound is used in the preparation of dye intermediates containing sulfonamide as a linking group. This application is crucial in the textile and dyeing industry (Bo, 2007).
  • Pharmaceutical Intermediate Synthesis :

    • It plays a role in synthesizing intermediates for pharmaceuticals. For example, it has been used in the preparation of 4-(methylsulfonyl)benzoic acid, an important intermediate for certain drugs (Yin, 2002).
  • Material Science and Corrosion Inhibition :

    • In the field of material science, derivatives of 3-methylbenzenesulfonyl Chloride have been studied for their anti-corrosion properties, indicating potential uses in protecting metals and alloys (Arrousse et al., 2020).
  • Catalysis in Chemical Reactions :

    • The compound is also studied for its role in catalysis, particularly in arenesulfonylation reactions, which are significant in organic chemistry (Kustova et al., 2014).

Safety And Hazards

3-methylbenzenesulfonyl Chloride is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMLWUKHQMEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370380
Record name 3-methylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylbenzenesulfonyl Chloride

CAS RN

1899-93-0
Record name 3-methylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzenesulphonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
IT Forbes, S Dabbs, DM Duckworth… - Journal of medicinal …, 1998 - ACS Publications
… effected the reduction of both the amide and the carbamate functionalities to afford in good yield the key chiral amine 9, which was coupled with 3-methylbenzenesulfonyl chloride to …
Number of citations: 135 pubs.acs.org
M Kołaczkowski, M Marcinkowska, A Bucki… - Journal of medicinal …, 2014 - ACS Publications
In order to target behavioral and psychological symptoms of dementia (BPSD), we used molecular modeling-assisted design to obtain novel multifunctional arylsulfonamide derivatives …
Number of citations: 66 pubs.acs.org
M Gensini, G Battaglia, R Nannicini… - Letters in Organic …, 2006 - researchgate.net
We have studied the solvent dependent radical bromination of toluene sulfonyl chlorides. The use of acetonitrile allows to avoid chlorinated solvents and to improve the yield and the …
Number of citations: 1 www.researchgate.net
ME Hultquist, RP Germann, JS Webb… - Journal of the …, 1951 - ACS Publications
A series of new N-heterocyclic derivatives of l-phenol-4-sulfonamide and^-halogenobenzenesulfonamide havebeen synthesized for screening as chemotherapeutic agents. In the …
Number of citations: 26 pubs.acs.org
A Zuse, P Schmidt, S Baasner, KJ Böhm… - Journal of medicinal …, 2007 - ACS Publications
… The title compound was prepared from 11 (0.8 g, 4 mmol) and 3-methylbenzenesulfonyl chloride (0.76 g, 0.57 mL, 4 mmol) as described for 14a. Purification by silica gel …
Number of citations: 51 pubs.acs.org
D Fattori, C Rossi, CI Fincham, M Berettoni… - Journal of medicinal …, 2006 - ACS Publications
We recently published the extensive in vivo pharmacological characterization of MEN 16132 (J. Pharmacol. Exp. Ther. 2005, 616−623; Eur. J. Pharmacol. 2005, 528, 7), a member of …
Number of citations: 8 pubs.acs.org
P Pacholak, J Krajewska, P Wińska, J Dunikowska… - RSC …, 2021 - pubs.rsc.org
The synthesis of potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate 5b from readily available 4-bromo-2-chlorophenol was developed. This compound …
Number of citations: 5 pubs.rsc.org
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1983 - ACS Publications
The two thio analogues of each of the well-known psychotomimeticdrugs DOM [(2, 5-dimethoxy-4-methyl-phenyl) isopropylamine] and DOET [(2, 5-dimethoxy-4-ethylphenyl) …
Number of citations: 17 pubs.acs.org
K Saito, T Tazaki, R Matsubara… - Industrial & engineering …, 2005 - ACS Publications
… 5-bromo-2-hydroxy-3-methylbenzenesulfonyl chloride as a white crystal in 67% yield [R f (chloroform/hexane = 1/1): 0.6]. 5-Bromo-2-hydroxy-3-methylbenzenesulfonyl chloride (1.5 g, 5 …
Number of citations: 9 pubs.acs.org
C Salvagnini, S Gharbi, T Boxus… - European journal of …, 2007 - Elsevier
… 3 mmol (4 equiv) of 3-trifluoromethyl-benzenesulfonyl chloride (S1) and 3-methylbenzenesulfonyl chloride (S2) were each dissolved in 10 mL of CH 2 Cl 2 . 1-Naphthalenesulfonyl …
Number of citations: 21 www.sciencedirect.com

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